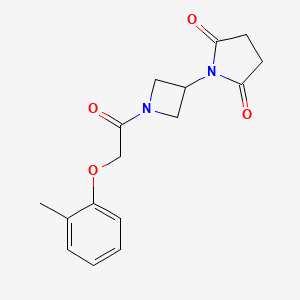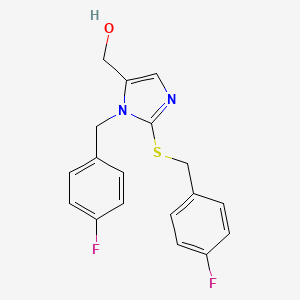
(1-(4-Fluorbenzyl)-2-((4-Fluorbenzyl)thio)-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol: is a synthetic organic compound characterized by the presence of fluorobenzyl groups attached to an imidazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability, making it a candidate for drug development.
Medicine
In medicinal chemistry, {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol may be explored for its potential therapeutic properties. Its structure suggests possible applications as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties may contribute to the creation of polymers or coatings with enhanced performance characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol typically involves multi-step organic reactions. One common approach is the alkylation of imidazole derivatives with 4-fluorobenzyl halides under basic conditions, followed by thiolation to introduce the thioether linkage. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the imidazole ring or the thioether linkage.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)-1H-imidazol-5-carboxylic acid.
Reduction: Formation of 1-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)-1H-imidazol-5-ylmethane.
Substitution: Formation of various substituted imidazole derivatives.
Wirkmechanismus
The mechanism of action of {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorobenzyl groups may enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-fluorobenzyl)-2-chlorobenzimidazole
- 4-fluorobenzyl alcohol
- 1-(4-fluorobenzyl)-2-piperazinone hydrochloride
Uniqueness
Compared to similar compounds, {1-[(4-fluorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol stands out due to its dual fluorobenzyl groups and thioether linkage. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c19-15-5-1-13(2-6-15)10-22-17(11-23)9-21-18(22)24-12-14-3-7-16(20)8-4-14/h1-9,23H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXMPKFQDMUWQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)F)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)
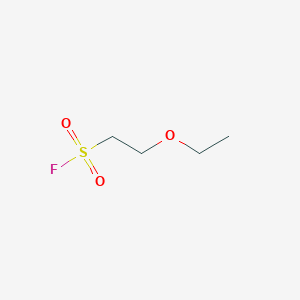
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/new.no-structure.jpg)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
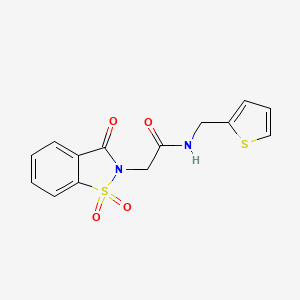
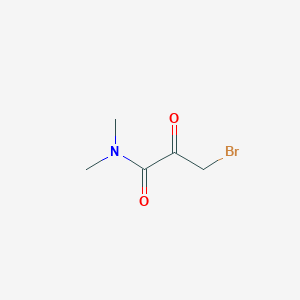
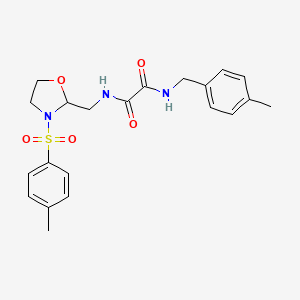
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
![N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2410571.png)

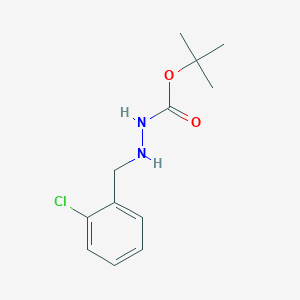
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)
